3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl-
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Overview
Description
3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenyl-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine or other functional groups.
Substitution: This reaction can replace one of the phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Similar in structure but lacks the phenyl groups.
Nicotinonitrile: Another related compound with different functional groups.
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile: Shares the pyridinecarbonitrile core but differs in substituents
Uniqueness
3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and reactivity compared to similar compounds .
Properties
CAS No. |
100784-53-0 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
6-oxo-2,4-diphenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21)20-18(16)14-9-5-2-6-10-14/h1-11H,(H,20,21) |
InChI Key |
VTZYVRRFGVLBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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